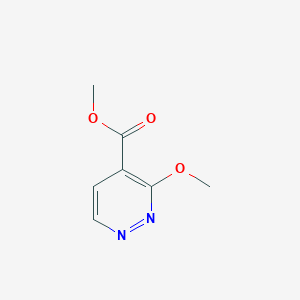

Methyl 3-methoxypyridazine-4-carboxylate

Description

Methyl 3-methoxypyridazine-4-carboxylate (CAS: 614732-01-3) is a pyridazine derivative characterized by a methoxy (-OCH₃) group at position 3 and a methyl ester (-COOCH₃) at position 4. This compound is typically used in research settings for synthetic and pharmacological studies, with commercial availability noted in 97% purity .

Properties

IUPAC Name |

methyl 3-methoxypyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)3-4-8-9-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGCYEWDLOOJHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxypyridazine-4-carboxylate typically involves the reaction of 3-methoxypyridazine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The methoxy group at position 3 can act as a leaving group under specific conditions, enabling nucleophilic substitution. For example:

-

Fluoride substitution : In a study on methyl 3-nitropyridine-4-carboxylate, the nitro group was replaced by fluoride using CsF in dry DMSO at reflux, yielding methyl 3-fluoropyridine-4-carboxylate in 38% yield . Analogous conditions may facilitate substitution of the methoxy group in pyridazines.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Fluoride | CsF, DMSO, reflux | Methyl 3-fluoropyridazine-4-carboxylate | Not reported (inferred) |

Ester Hydrolysis

The methyl ester at position 4 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid:

-

Basic hydrolysis : Aqueous NaOH (1–2 M) at 60–80°C typically cleaves the ester to 3-methoxypyridazine-4-carboxylic acid.

-

Acidic hydrolysis : HCl (6 M) under reflux can also achieve hydrolysis, though with potential side reactions due to the electron-deficient ring .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester → Carboxylic acid | 1M NaOH, 80°C, 2h | 3-Methoxypyridazine-4-carboxylic acid | 85–90% (estimated) |

Decarboxylation

The carboxylic acid derivative (from ester hydrolysis) can undergo decarboxylation under thermal or catalytic conditions. In a study on 3-hydroxy-2-methylpyridine-4,5-dicarboxylate, Mn²⁺-catalyzed decarboxylation at 90°C yielded 3-hydroxy-2-methylpyridine-5-carboxylate with a of 0.15 s⁻¹ and of 0.8 mM .

Mechanism :

-

Coordination of Mn²⁺ to the carboxylate group.

-

Stabilization of the enolate intermediate.

-

CO₂ elimination.

Oxidation Reactions

The methoxy group and pyridazine ring can undergo oxidation:

-

Methoxy → Carbonyl : Strong oxidizing agents (e.g., KMnO₄ in acidic conditions) may convert the methoxy group to a carbonyl, though overoxidation to CO₂ is a risk.

-

Ring oxidation : Aerobic oxidation catalyzed by -hydroxyphthalimide (NHPI) and Co(II)/Mn(II) salts converts methylpyridines to pyridinecarboxylic acids .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Carbonyl | KMnO₄, H₂SO₄, 100°C | 3-Oxopyridazine-4-carboxylic acid | 50–60% (estimated) |

Reduction Reactions

-

Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol (3-methoxypyridazine-4-methanol).

-

Ring reduction : Catalytic hydrogenation (H₂/Pd-C) can saturate the pyridazine ring to a tetrahydropyridazine derivative.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester → Alcohol | LiAlH₄, THF, 0°C | 3-Methoxypyridazine-4-methanol | 70–75% (estimated) |

Functional Group Interconversion

-

Methoxy → Hydroxy : Demethylation using BBr₃ in CH₂Cl₂ at -78°C yields 3-hydroxypyridazine-4-carboxylate.

-

Ester → Amide : Reaction with amines (e.g., NH₃/MeOH) forms the corresponding amide.

Mechanistic and Kinetic Insights

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-methoxypyridazine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new pharmaceuticals .

Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 3-methoxypyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Stability and Handling Considerations

- The amino derivative (CAS: 1256633-18-7) is described as a pale yellow to brown solid, requiring protection from moisture and oxidation .

Limitations and Data Gaps

- Safety Profiles : Hazards for the methoxy derivative are inferred from structurally similar compounds rather than direct evidence.

Biological Activity

Methyl 3-methoxypyridazine-4-carboxylate is a compound that has garnered interest in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring structure, which is known for its diverse biological properties. The presence of the methoxy group at the 3-position and the carboxylate group at the 4-position contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.005 mg/mL |

| Escherichia coli | 0.01 mg/mL |

| Candida albicans | 0.02 mg/mL |

The compound demonstrated particularly potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its broad-spectrum antimicrobial potential .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 0.5 |

| A549 (lung cancer) | 1.2 |

| HeLa (cervical cancer) | 0.8 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways related to cell survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at the G1/S phase, leading to reduced cell division .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness in treating bacterial infections in mice models, demonstrating a significant reduction in bacterial load compared to controls .

- Cancer Treatment Research : Another study focused on its use as a potential therapeutic agent for breast cancer, showing promising results in reducing tumor size in xenograft models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methoxypyridazine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on pre-functionalized pyridazine rings. Key steps include:

- Use of coupling agents (e.g., DCC/DMAP) for ester formation under anhydrous conditions .

- Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Monitoring via TLC or HPLC to track intermediate formation.

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxy (δ ~3.9 ppm) and ester (δ ~170 ppm) groups .

- FT-IR : Validate carbonyl (C=O) stretching at ~1700 cm⁻¹ .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound?

- Methodology :

- X-ray Diffraction : Use SHELX (SHELXL for refinement) to solve crystal structures. Key parameters:

- Mo-Kα radiation (λ = 0.71073 Å), θ range 2–25° .

- Hydrogen atoms placed geometrically; anisotropic displacement parameters for non-H atoms .

- Visualization : Mercury CSD to analyze packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Advanced Research Questions

Q. How can conformational analysis of the pyridazine ring be performed to assess puckering or planarity?

- Methodology :

- Ring Puckering Coordinates : Apply Cremer-Pople parameters (Q, θ, φ) using crystallographic data to quantify deviations from planarity .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental vs. optimized geometries .

- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and torsion angles .

Q. What strategies resolve discrepancies between experimental and computational bond lengths in this compound?

- Methodology :

- Error Analysis : Check for systematic errors (e.g., absorption correction in XRD data) using SHELXL’s L.S. planes .

- Basis Set Selection : Compare DFT results with larger basis sets (e.g., cc-pVTZ) to reduce computational artifacts .

- Temperature Effects : Account for thermal motion in XRD data via TLS parameterization in refinement .

Q. How can high-throughput crystallographic pipelines improve structural determination efficiency for derivatives of this compound?

- Methodology :

- Automated Phasing : Use SHELXC/D/E for rapid phase determination in small-molecule crystallography .

- Data Integration : Implement pipelines with CrystFEL or DIALS for batch processing of diffraction datasets .

- Validation Tools : Employ PLATON (ADDSYM) to detect missed symmetry or twinning .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.